molecular formula C15H20N4O B8484046 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine

Cat. No.: B8484046
M. Wt: 272.35 g/mol
InChI Key: UGAQDGJBPQQWCA-UHFFFAOYSA-N
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Description

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is a synthetic organic compound that features both azido and piperidine functional groups. Compounds containing azido groups are often used in click chemistry and other applications due to their reactivity. Piperidine is a common structural motif in many pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine typically involves the following steps:

    Formation of the chroman ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Attachment of the piperidine ring: This step may involve reductive amination or other coupling reactions to attach the piperidine moiety to the chroman ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry to form triazoles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: May be used as a probe or tag in biochemical assays.

    Industry: Could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine would depend on its specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound could interact with specific molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Azido-benzyl)-piperidine: Similar structure but with a benzyl group instead of a chroman ring.

    1-(4-Azido-phenyl)-piperidine: Similar structure but with a phenyl group instead of a chroman ring.

Uniqueness

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is unique due to the presence of both the chroman ring and the azido group, which may confer specific reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine

InChI

InChI=1S/C15H20N4O/c16-18-17-14-7-10-20-15-12(5-4-6-13(14)15)11-19-8-2-1-3-9-19/h4-6,14H,1-3,7-11H2

InChI Key

UGAQDGJBPQQWCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HCl (1.2 mL, 37%) was added to a MeOH (60 mL) solution of 1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine (Step C) (3.00 g, 8.30 mmol). After stirring for 1 h, the mixture was evaporated to dryness from benzene. The resulting crude alcohol was dissolved in SOCl2 (5 mL) and stirred for 3 days at RT. Following the removal of the excess SOCl2 in vacuo from hexane, the crude chloride was dissolved in DMF (20 mL) and NaN3 (1.618 g, 24.9 mmol) was added. The mixture was stirred at 80° C. for 1 h and, upon cooling, it was diluted with Et2O (100 mL), hexane (100 mL) and H2O (100 mL). After separation, the organic phase was washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. MS (APCI+, m/z): 273 (M+1)+.
Name
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1.2 mL
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Reaction Step One
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60 mL
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reactant
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1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine
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3 g
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1.618 g
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100 mL
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100 mL
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solvent
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100 mL
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Synthesis routes and methods II

Procedure details

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